2-(Cyclopentylamino)-2-oxoethyl (4-ethoxyphenyl)acetate
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Overview
Description
2-(Cyclopentylamino)-2-oxoethyl (4-ethoxyphenyl)acetate is an organic compound with a complex structure that includes a cyclopentylamino group, an oxoethyl group, and an ethoxyphenyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylamino)-2-oxoethyl (4-ethoxyphenyl)acetate typically involves multiple steps. One common method includes the reaction of 4-ethoxyphenylacetic acid with cyclopentylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with an oxidizing agent to introduce the oxo group, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylamino)-2-oxoethyl (4-ethoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-(Cyclopentylamino)-2-oxoethyl (4-ethoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylamino)-2-oxoethyl (4-ethoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentylamino group may interact with active sites of enzymes, inhibiting their activity. The oxoethyl group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. The ethoxyphenyl acetate group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohexylamino)-2-oxoethyl (4-ethoxyphenyl)acetate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
2-(Cyclopentylamino)-2-oxoethyl (4-methoxyphenyl)acetate: Similar structure but with a methoxy group instead of an ethoxy group.
2-(Cyclopentylamino)-2-oxoethyl (4-ethoxyphenyl)propionate: Similar structure but with a propionate group instead of an acetate group.
Uniqueness
2-(Cyclopentylamino)-2-oxoethyl (4-ethoxyphenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentylamino group provides steric hindrance and specific binding interactions, while the ethoxyphenyl acetate group enhances the compound’s solubility and stability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[2-(cyclopentylamino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-2-21-15-9-7-13(8-10-15)11-17(20)22-12-16(19)18-14-5-3-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGMERRVOZQTLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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